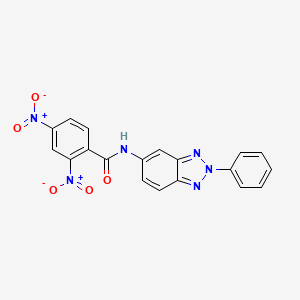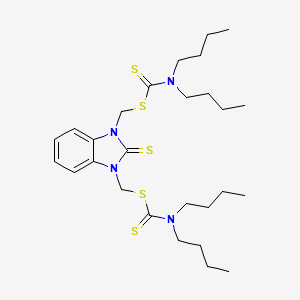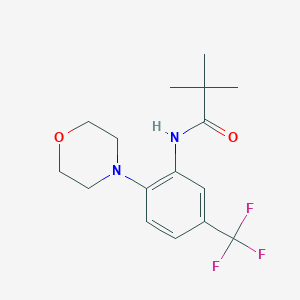![molecular formula C16H13N3O3S B15149456 2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- CAS No. 89373-80-8](/img/structure/B15149456.png)
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- is a complex organic compound with the molecular formula C16H13N3O3S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- typically involves the reaction of 4-nitroaniline with thioacetic acid, followed by the addition of 3-phenyl-2-propenoic acid. The reaction conditions often require the use of a catalyst, such as hydrochloric acid, and the process is carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The thioxomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity. The thioxomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenamide, N-[[(4-aminophenyl)amino]thioxomethyl]-3-phenyl-, (E)-: Similar structure but with an amino group instead of a nitro group.
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-methyl-, (E)-: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
2-Propenamide, N-[[(4-nitrophenyl)amino]thioxomethyl]-3-phenyl-, (E)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and thioxomethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
89373-80-8 |
|---|---|
Formule moléculaire |
C16H13N3O3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-[(4-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H13N3O3S/c20-15(11-6-12-4-2-1-3-5-12)18-16(23)17-13-7-9-14(10-8-13)19(21)22/h1-11H,(H2,17,18,20,23) |
Clé InChI |
ROKINCLEYSSORV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B15149374.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B15149382.png)
![2-({[(4-Tert-butylphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B15149389.png)
![N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanimidamide](/img/structure/B15149405.png)
![2-iodo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15149410.png)


![N-[4-(4-benzylpiperazine-1-carbonyl)phenyl]-N-[(4-methylphenyl)methyl]methanesulfonamide](/img/structure/B15149423.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(heptyloxy)benzamide](/img/structure/B15149431.png)

![3-[(diphenylamino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B15149435.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B15149441.png)
![4-chloro-2-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B15149443.png)
![3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
